1-Benzyl-pyrrolidine-3-carboxylic acid hydrazide
Overview
Description
1-Benzyl-pyrrolidine-3-carboxylic acid hydrazide is a chemical compound with the molecular formula C12H17N3O It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-pyrrolidine-3-carboxylic acid hydrazide can be synthesized through the reaction of 1-benzyl-pyrrolidine-3-carboxylic acid with hydrazine. The reaction typically involves the following steps:
Formation of 1-Benzyl-pyrrolidine-3-carboxylic acid: This precursor can be synthesized by the alkylation of pyrrolidine with benzyl chloride, followed by carboxylation.
Hydrazide Formation: The 1-benzyl-pyrrolidine-3-carboxylic acid is then reacted with hydrazine hydrate under reflux conditions to form the hydrazide derivative.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-pyrrolidine-3-carboxylic acid hydrazide undergoes various chemical reactions, including:
Oxidation: The hydrazide group can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation Products: Azides or nitroso derivatives.
Reduction Products: Amines or hydrazines.
Substitution Products: Various substituted hydrazides or amides.
Scientific Research Applications
1-Benzyl-pyrrolidine-3-carboxylic acid hydrazide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological conditions.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 1-benzyl-pyrrolidine-3-carboxylic acid hydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazide group can form hydrogen bonds or covalent bonds with active sites, leading to inhibition or modulation of enzyme activity. The benzyl group enhances lipophilicity, facilitating membrane permeability and interaction with hydrophobic pockets in proteins .
Comparison with Similar Compounds
1-Benzyl-pyrrolidine-3-carboxylic acid: The parent compound, lacking the hydrazide group.
1-Benzyl-pyrrolidine-3-carboxylic acid amide: Similar structure but with an amide group instead of a hydrazide.
1-Benzyl-3-pyrrolidinol: A hydroxyl derivative of the parent compound.
Uniqueness: 1-Benzyl-pyrrolidine-3-carboxylic acid hydrazide is unique due to the presence of the hydrazide group, which imparts distinct reactivity and biological activity compared to its analogs. The hydrazide group allows for specific interactions with biological targets, making it valuable in medicinal chemistry and drug design .
Properties
IUPAC Name |
1-benzylpyrrolidine-3-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c13-14-12(16)11-6-7-15(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9,13H2,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWQSMZMXPUMBSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)NN)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20392272 | |
Record name | 1-Benzyl-pyrrolidine-3-carboxylic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20392272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
474317-63-0 | |
Record name | 1-Benzyl-pyrrolidine-3-carboxylic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20392272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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